6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
説明
特性
IUPAC Name |
6-methyl-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-5(2)13-8-7(4-10-13)9(14)12-6(3)11-8/h4-5H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQNCDDMMDWLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(C)C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
General Synthetic Strategy
The synthetic approach to 6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one generally involves:
- Construction of the pyrazole ring or use of substituted pyrazole derivatives
- Formation of the pyrimidine ring fused to the pyrazole core
- Introduction of the 6-methyl substituent and the 1-(propan-2-yl) group
- Final cyclization and functional group adjustments to obtain the lactam (4-one) functionality
Specific Preparation Methodologies
Hydrazine Condensation and Cyclization Route
One common route involves the condensation of β-ketonitriles with hydrazine to form aminopyrazoles, followed by cyclization with appropriate electrophiles to yield the pyrazolopyrimidinone core.
- Step 1: Preparation of β-ketonitriles via nucleophilic addition of acetonitrile anions to methyl esters derived from Boc-protected amino acids.
- Step 2: Treatment of β-ketonitriles with hydrazine to afford aminopyrazoles.
- Step 3: Reaction of aminopyrazoles with ethyl (E)-ethoxy-2-methylacrylate in the presence of sodium ethoxide to form pyrazolopyrimidones.
- Step 4: Deprotection of Boc groups and chlorination or triflation to activate for further substitution.
This method yields intermediates that can be further functionalized, for example, by nucleophilic aromatic substitution or amidation to introduce additional substituents.
Chlorination and Nucleophilic Substitution
- The pyrazolopyrimidinone intermediate can be chlorinated at specific positions using phosphorus oxychloride or triflic anhydride under controlled temperatures (0°C to room temperature).
- The chlorinated intermediates are then subjected to nucleophilic substitution reactions with amines or other nucleophiles to introduce the desired substituents, such as the isopropyl group at the N-1 position.
- Deprotection steps (e.g., acid-mediated removal of Boc groups) follow to yield the target compound or its immediate precursors.
Multi-step Synthesis from 5-Amino-3-methylpyrazole
Another reported method starts from 5-amino-3-methylpyrazole:
- Reaction with diethyl malonate in the presence of a base (sodium ethanolate) to form a dihydroxylated heterocycle.
- Chlorination with phosphorus oxychloride to obtain dichlorinated pyrazolopyrimidine intermediates.
- Selective nucleophilic substitution at the chlorine positions to install substituents.
- Final cyclization and functional group modifications to form the pyrazolopyrimidin-4-one core.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| β-Ketonitrile synthesis | Nucleophilic addition of acetonitrile anion to methyl esters | Not specified | Precursor preparation |
| Aminopyrazole formation | Hydrazine treatment | High | Efficient conversion |
| Pyrazolopyrimidone formation | Ethyl (E)-ethoxy-2-methylacrylate, sodium ethoxide | Not specified | Key cyclization step |
| Boc deprotection and chlorination | Triflic anhydride or phosphorus oxychloride, pyridine, 0°C to RT | 84% (triflation) | Clean conversion to activated intermediates |
| Nucleophilic substitution | Amine nucleophiles, DMF, triethylamine, RT | 63-94% | High selectivity and yield |
| Deprotection of Boc group | 4M HCl in dioxane, RT | Quantitative | Complete removal without side reactions |
These conditions reflect optimized protocols from recent literature, ensuring good yields and purity of intermediates and final products.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for methyl groups, isopropyl substituents, and aromatic protons confirm structure.
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights.
- IR Spectroscopy: Presence of lactam carbonyl (C=O) absorption bands around 1660–1750 cm⁻¹.
- Elemental Analysis: Consistent with proposed molecular formulas.
For example, one intermediate showed ^1H-NMR (600 MHz, CDCl3) signals at δ 1.50 (3H, d, J = 6.6 Hz), 2.09 (3H, s), and 10.23 (1H, br s), with MS (ESI) m/z 293 [M + H]^+, supporting the assigned structure.
Summary Table of Key Steps
| Compound/Intermediate | Reaction Type | Reagents/Conditions | Outcome/Yield (%) |
|---|---|---|---|
| Methyl esters from Boc-amino acids | Esterification | Standard esterification | Not specified |
| β-Ketonitriles | Nucleophilic addition | Acetonitrile anion addition | Not specified |
| Aminopyrazoles | Hydrazine condensation | Hydrazine treatment | High yield |
| Pyrazolopyrimidones | Cyclization | Ethyl (E)-ethoxy-2-methylacrylate, NaOEt | Not specified |
| Boc deprotection and chlorination | Deprotection and activation | Triflic anhydride, pyridine, 0°C to RT | 84% (triflation) |
| Nucleophilic substitution | Substitution | Amine nucleophiles, DMF, TEA, RT | 63-94% |
| Final deprotection | Acid treatment | 4M HCl in dioxane, RT | Quantitative |
Research Findings and Observations
- The use of Boc-protected amino acids as starting materials allows for selective functional group manipulation.
- Triflation and chlorination steps are critical for activating the pyrazolopyrimidinone core for further substitution.
- Nucleophilic aromatic substitution reactions proceed efficiently under mild conditions, enabling the introduction of bulky groups like isopropyl.
- The synthetic route is versatile, allowing for the preparation of various derivatives by changing nucleophiles or substituents on the pyrazole ring.
- The described methods provide high yields and purity, suitable for further biological evaluation or pharmaceutical development.
化学反応の分析
Types of Reactions
6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of alkylated or arylated derivatives.
科学的研究の応用
Medicinal Chemistry
The primary application of 6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one lies in its potential as a pharmaceutical agent. Research indicates that compounds within the pyrazolopyrimidine class exhibit various pharmacological activities:
- Antitumor Activity : Studies have shown that pyrazolopyrimidines can inhibit cancer cell proliferation. For instance, derivatives of this compound have been investigated for their ability to target specific cancer pathways.
- Anti-inflammatory Effects : Some research suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Enzyme Inhibition Studies
Another significant application is in enzyme inhibition studies. The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes:
- Kinase Inhibition : Kinases play crucial roles in signal transduction pathways related to cancer and other diseases. This compound has been tested against various kinases to assess its inhibitory potential.
Neuropharmacology
There is emerging interest in the neuropharmacological applications of this compound:
- Cognitive Enhancement : Preliminary studies suggest that this compound may influence neurotransmitter systems and could be explored for cognitive enhancement or neuroprotective effects.
Synthesis and Derivative Studies
Research efforts also focus on the synthesis of new derivatives based on this compound to enhance its pharmacological properties:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity is a key area of research.
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazolopyrimidine compounds, including this compound. The results demonstrated significant antitumor activity against various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values indicating potent inhibition of cell growth.
Case Study 2: Enzyme Inhibition
A study conducted by Zhang et al. (2023) focused on the inhibition of cyclin-dependent kinases (CDKs) using this compound. The findings revealed that certain derivatives exhibited selective inhibition of CDK2 and CDK9, suggesting potential applications in cancer therapy where CDK dysregulation is prevalent.
Case Study 3: Neuropharmacological Effects
Research published in Neuroscience Letters explored the effects of this compound on cognitive function in rodent models. The results indicated improvements in memory retention and learning abilities when administered at specific dosages.
作用機序
The mechanism by which 6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Substituent Effects on Physical and Chemical Properties
Substituents on the pyrazolo[3,4-d]pyrimidin-4-one core critically modulate physical properties like melting point, solubility, and spectral characteristics.
Key Observations :
- Electron-withdrawing groups (e.g., Cl at position 4 in ) reduce electron density, affecting reactivity.
- Aromatic substituents (e.g., benzylideneamino in 10a ) increase melting points due to enhanced intermolecular interactions.
- Alkyl groups (e.g., isopropyl in the target compound) likely improve membrane permeability but reduce aqueous solubility.
生物活性
6-Methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one (CAS No. 5494-83-7) is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in cancer research. This compound exhibits a unique scaffold that is associated with various pharmacological effects, including antitumor properties and inhibition of specific cellular pathways.
- Molecular Formula : C₉H₁₂N₄O
- Molecular Weight : 192.22 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core which is critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds within the pyrazolo[3,4-d]pyrimidine class. Notably, derivatives such as this compound have shown promising results in inhibiting cancer cell proliferation.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that a related compound with the pyrazolo[3,4-d]pyrimidine scaffold exhibited significant inhibitory activity against various cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) with IC₅₀ values indicating effective cytotoxicity at low micromolar concentrations. For instance, the IC₅₀ for A549 cells was reported at 2.24 µM compared to doxorubicin's IC₅₀ of 9.20 µM .
-
Mechanism of Action :
- Flow cytometric analysis revealed that treatment with this class of compounds could induce apoptosis in cancer cells. Specifically, an analog of the compound showed a significant increase in the sub-G₁ population indicative of apoptotic cells after treatment at concentrations between 2.0 and 4.0 µM .
- Structure-Activity Relationship (SAR) :
Biological Pathways Targeted
The biological activity of this compound may involve several key pathways:
- EGFR Inhibition : Some derivatives have been identified as effective epidermal growth factor receptor (EGFR) inhibitors with potent anti-proliferative activities against specific cancer cell lines .
- Prenylation Blockade : Recent findings suggest that certain compounds can inhibit the prenylation of proteins involved in oncogenic signaling pathways, thereby reducing tumor growth in xenograft models without causing significant hepatotoxicity .
Data Summary Table
| Compound | IC₅₀ (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 6-Methyl... | 2.24 | A549 | Induces apoptosis |
| Analog 1 | 1.74 | MCF-7 | Induces apoptosis |
| Analog 2 | 42.3 | MCF-7 | Reduced activity |
| Compound X | 0.016 | EGFR WT | EGFR inhibition |
Q & A
Q. What are the recommended synthetic routes for 6-methyl-1-(propan-2-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves cyclocondensation of substituted pyrazole precursors with nitriles or urea derivatives. For example, describes a reflux method using ZnCl₂ in a toluene/heptane mixture (1:1) for analogous pyrimidinone synthesis. Optimization includes:
- Temperature control : Reflux at 110–120°C ensures complete reactant consumption (monitored via TLC).
- Catalyst selection : Lewis acids like ZnCl₂ improve yield by facilitating cyclization .
- Solvent polarity : Non-polar solvents (e.g., heptane) reduce side reactions.
Post-synthesis purification via recrystallization (e.g., ethanol/water) is critical for >95% purity, as noted in .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- HPLC-MS : Resolves impurities (e.g., unreacted intermediates) and confirms molecular weight. highlights HPLC for quantifying purity in pyrazolo-pyrimidinone analogs .
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl and isopropyl groups). For example, the C-6 methyl group typically appears as a singlet at δ 2.5–3.0 ppm .
- X-ray crystallography : Validates crystal structure and hydrogen-bonding networks, as demonstrated in for related pyrrolo-pyridinediones .
Q. How can researchers address solubility challenges in biological assays?
Methodological Answer:
- Solvent screening : Start with DMSO (10–20 mM stock solutions), as used in for in vitro studies of pyrazolo-pyrimidinone derivatives .
- Surfactant addition : For aqueous buffers, use 0.1% Tween-80 or cyclodextrins to enhance dispersion.
- pH adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) to mimic physiological conditions.
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved when testing this compound?
Methodological Answer:
- Batch consistency : Verify purity (>95% via HPLC) to rule out impurity-driven artifacts, as emphasized in .
- Dose-response curves : Use at least six concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ reproducibility.
- Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests to distinguish direct vs. off-target effects .
Q. What computational strategies predict this compound’s binding affinity for kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of ATP-binding pockets (e.g., PDB: 3POZ). references ACD/Labs Percepta for logP and pKa predictions to refine docking parameters .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Focus on hydrophobic interactions with the isopropyl group and hydrogen bonds with pyrimidinone oxygen .
Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability?
Methodological Answer:
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary catalyst loading (5–15 mol%), temperature (80–120°C), and solvent ratios to identify critical parameters.
- In-line monitoring : Use FTIR or ReactIR to track reaction progress in real time, reducing human error .
- Quality Control (QC) : Implement USP/ICH guidelines () for impurity profiling and stability testing .
Q. How can researchers validate the compound’s stability under long-term storage?
Methodological Answer:
- ICH Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC every 30 days.
- Degradant identification : Use HRMS to detect oxidation products (e.g., N-oxide formation) or hydrolysis byproducts. recommends desiccants and inert gas (N₂) for storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
